molecular formula C11H12N2O3 B8808374 Benzyl (2-oxoazetidin-3-yl)carbamate CAS No. 59511-72-7

Benzyl (2-oxoazetidin-3-yl)carbamate

Cat. No.: B8808374
CAS No.: 59511-72-7
M. Wt: 220.22 g/mol
InChI Key: NQXRQYKIEKLAHI-UHFFFAOYSA-N
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Description

Benzyl (2-oxoazetidin-3-yl)carbamate is a β-lactam derivative featuring a 2-oxoazetidine (azetidinone) ring and a benzyl carbamate group. This compound is synthesized via the reaction of benzyl carbamate precursors with ceric ammonium nitrate in acetonitrile and water under controlled conditions .

Azetidinone-based carbamates are of significant interest in medicinal chemistry due to their ability to act as enzyme inhibitors. For instance, benzyl carbamate derivatives with azetidine residues can interact with the acyl-binding pockets of enzymes like butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE) via π–π stacking and hydrogen bonding . These interactions modulate enzyme inhibition efficacy, making such compounds candidates for neurodegenerative disease therapeutics.

Properties

CAS No.

59511-72-7

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

benzyl N-(2-oxoazetidin-3-yl)carbamate

InChI

InChI=1S/C11H12N2O3/c14-10-9(6-12-10)13-11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)(H,13,15)

InChI Key

NQXRQYKIEKLAHI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Substituent Effects on Bioactivity: Dibenzyl carbamates enhance BuChE inhibition through dual interactions (H-bonding and π–π stacking), while monobenzyl analogs rely solely on π–π interactions . Methyl substitution on the azetidine ring (e.g., 3-methylazetidin-3-yl) improves solubility but may reduce enzyme affinity .

Solvent Impact on Synthesis :

  • Polar aprotic solvents (e.g., DMSO) deactivate condensation reactions, whereas AcOH facilitates cyclic product formation .

Clinical Potential: Isosorbide-based benzyl carbamates show promise for treating Alzheimer’s disease due to high BuChE selectivity and plasma stability .

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